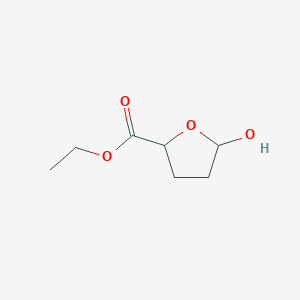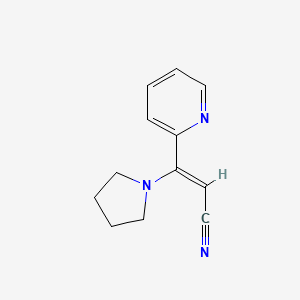
3-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)acrylonitrile is an organic compound that features both pyridine and pyrrolidine rings. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)acrylonitrile typically involves the following steps:
Starting Materials: Pyridine-2-carbaldehyde and pyrrolidine.
Reaction: A Knoevenagel condensation reaction between pyridine-2-carbaldehyde and pyrrolidine in the presence of a base such as piperidine.
Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Pyridine N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)acrylonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-2-yl)-3-(piperidin-1-yl)acrylonitrile: Similar structure but with a piperidine ring instead of pyrrolidine.
3-(Pyridin-2-yl)-3-(morpholin-1-yl)acrylonitrile: Contains a morpholine ring.
Uniqueness
3-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)acrylonitrile is unique due to the combination of the pyridine and pyrrolidine rings, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H13N3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
(Z)-3-pyridin-2-yl-3-pyrrolidin-1-ylprop-2-enenitrile |
InChI |
InChI=1S/C12H13N3/c13-7-6-12(15-9-3-4-10-15)11-5-1-2-8-14-11/h1-2,5-6,8H,3-4,9-10H2/b12-6- |
InChI Key |
UQGDQJHEFMFZRT-SDQBBNPISA-N |
Isomeric SMILES |
C1CCN(C1)/C(=C\C#N)/C2=CC=CC=N2 |
Canonical SMILES |
C1CCN(C1)C(=CC#N)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Benzylsulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12862651.png)
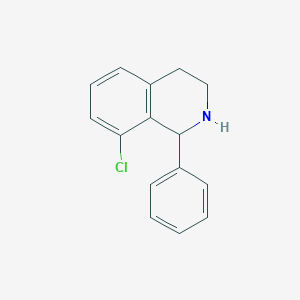
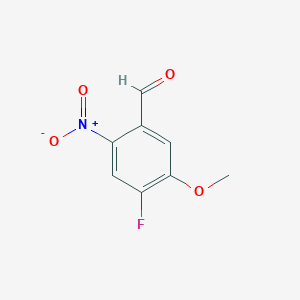

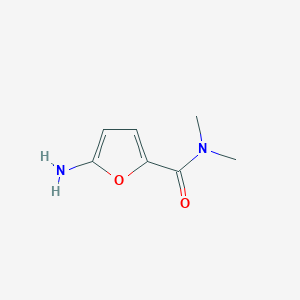

![Methyl (1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate](/img/structure/B12862678.png)
![5-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12862679.png)
![2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole](/img/structure/B12862681.png)
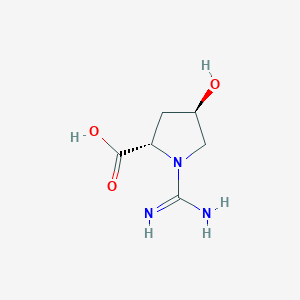
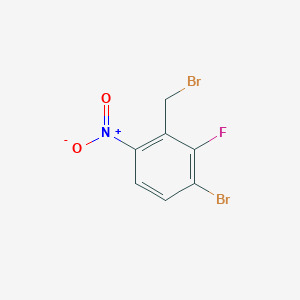
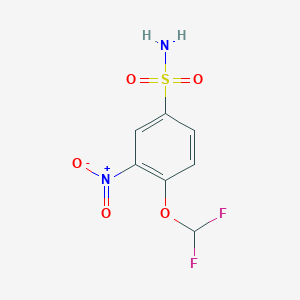
![1H-Pyrazolo[4,3-d]thiazole-5-methanamine](/img/structure/B12862718.png)
